molecular formula C43H46F3N7O7S B1192926 (2S,4R)-1-((S)-3,3-dimethyl-2-(2-(2-(4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenoxy)ethoxy)acetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

(2S,4R)-1-((S)-3,3-dimethyl-2-(2-(2-(4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenoxy)ethoxy)acetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Cat. No. B1192926
M. Wt: 861.9382
InChI Key: ONDVWISBMHHLGZ-CQQKSQRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GMB-475 is a degrader of BCR-ABL1 tyrosine kinase based on PROTAC, overcoming BCR-ABL1-dependent drug resistance. GMB-475 targets BCR-ABL1 protein and recruits the E3 ligase Von Hippel Lindau (VHL), resulting in ubiquitination and subsequent degradation of the oncogenic fusion protein. GMB-475 reduced viability and increased apoptosis in primary CML CD34+ cells, with no effect on healthy CD34+ cells at identical concentrations.

Scientific Research Applications

Synthesis of Orally Active Antagonists

A practical synthesis method for creating orally active CCR5 antagonists, which are significant in the context of HIV treatment and other conditions, has been developed. This involves a series of reactions, including esterification, intramolecular Claisen type reactions, Suzuki−Miyaura reactions, hydrolysis, and amidation (Ikemoto et al., 2005).

Anticancer and Anti-Inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents, indicating a role in treating cancer and inflammation (Rahmouni et al., 2016).

Antimicrobial Compounds

Compounds with structures similar to the specified compound have been synthesized and evaluated for their antimicrobial properties. These include various heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles, which are significant in developing new antimicrobial drugs (Talupur et al., 2021).

Antianaphylactic Activity

Synthesis of compounds like thieno[2,3-d]pyrimidines, which have shown antianaphylactic activity, indicates potential use in treating allergic reactions (Wagner et al., 1993).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone, which are structurally related to the specified compound, have been synthesized and show potential as anti-inflammatory and analgesic agents. These findings suggest a pathway for developing new drugs for pain and inflammation management (Abu‐Hashem et al., 2020).

Nucleoside Analogues

The synthesis of nucleoside analogues from related compounds highlights potential applications in antiviral or anticancer drug development (Otero et al., 2005).

Fungal Inhibition

Some derivatives containing pyrimidine and similar heterocyclic compounds have shown significant antifungal effects, suggesting their potential in developing antifungal treatments (Jafar et al., 2017).

Cytotoxic Heterocyclic Compounds

The creation of new heterocyclic compounds with cytotoxic properties indicates the potential for the development of new cancer treatments (Mansour et al., 2020).

properties

Product Name

(2S,4R)-1-((S)-3,3-dimethyl-2-(2-(2-(4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenoxy)ethoxy)acetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Molecular Formula

C43H46F3N7O7S

Molecular Weight

861.9382

IUPAC Name

(2S)-1-((R)-3,3-dimethyl-2-(2-(2-(4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenoxy)ethoxy)acetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H46F3N7O7S/c1-26-38(61-25-50-26)29-7-5-27(6-8-29)21-47-40(56)35-19-31(54)22-53(35)41(57)39(42(2,3)4)52-37(55)23-58-17-18-59-32-13-9-28(10-14-32)34-20-36(49-24-48-34)51-30-11-15-33(16-12-30)60-43(44,45)46/h5-16,20,24-25,31,35,39,54H,17-19,21-23H2,1-4H3,(H,47,56)(H,52,55)(H,48,49,51)/t31?,35-,39-/m0/s1

InChI Key

ONDVWISBMHHLGZ-CQQKSQRMSA-N

SMILES

FC(F)(F)OC1=CC=C(NC2=CC(C3=CC=C(OCCOCC(N[C@H](C(C)(C)C)C(N4[C@H](C(NCC5=CC=C(C6=C(C)N=CS6)C=C5)=O)CC(O)C4)=O)=O)C=C3)=NC=N2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GMB475;  GMB 475;  GMB-475

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-1-((S)-3,3-dimethyl-2-(2-(2-(4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenoxy)ethoxy)acetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S,4R)-1-((S)-3,3-dimethyl-2-(2-(2-(4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenoxy)ethoxy)acetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Reactant of Route 3
(2S,4R)-1-((S)-3,3-dimethyl-2-(2-(2-(4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenoxy)ethoxy)acetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
(2S,4R)-1-((S)-3,3-dimethyl-2-(2-(2-(4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenoxy)ethoxy)acetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
(2S,4R)-1-((S)-3,3-dimethyl-2-(2-(2-(4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenoxy)ethoxy)acetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Reactant of Route 6
(2S,4R)-1-((S)-3,3-dimethyl-2-(2-(2-(4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenoxy)ethoxy)acetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

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